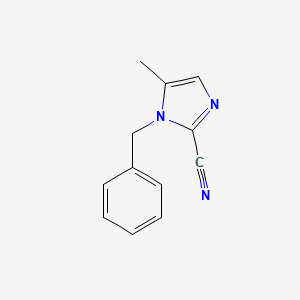![molecular formula C29H40N2O9 B14631919 Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one CAS No. 56990-15-9](/img/structure/B14631919.png)
Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one is a complex organic molecule with a variety of functional groups. This compound is notable for its applications in the production of polyurethanes and other polymers, which are widely used in various industries.
准备方法
Synthetic Routes and Reaction Conditions
Butane-1,4-diol: This component can be synthesized through the hydrogenation of butyne-1,4-diol, which is itself produced by the reaction of acetylene with formaldehyde.
2-(2-hydroxyethoxy)ethanol: This compound is typically synthesized through the ethoxylation of ethylene glycol.
1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: This isocyanate can be prepared by the phosgenation of the corresponding diamine.
Oxepan-2-one: This lactone is synthesized through the ring-opening polymerization of caprolactone.
Industrial Production Methods
The industrial production of these components often involves large-scale chemical processes:
Butane-1,4-diol: Produced from maleic anhydride via the Davy process, which involves conversion to methyl maleate ester followed by hydrogenation.
2-(2-hydroxyethoxy)ethanol: Produced by the ethoxylation of ethylene glycol using ethylene oxide.
1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Produced by the phosgenation of methylene diphenyl diamine.
Oxepan-2-one: Produced by the ring-opening polymerization of caprolactone using catalysts.
化学反应分析
Types of Reactions
Oxidation: Butane-1,4-diol can be oxidized to produce butyrolactone.
Reduction: The reduction of butyne-1,4-diol to butane-1,4-diol.
Substitution: The hydroxyl groups in butane-1,4-diol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts like palladium or nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Major Products
Butyrolactone: Formed from the oxidation of butane-1,4-diol.
Tetrahydrofuran: Produced by the dehydration of butane-1,4-diol in the presence of phosphoric acid.
科学研究应用
Chemistry
Polyurethane Production: The compound is used in the synthesis of polyurethanes, which are essential in the production of foams, elastomers, and coatings.
Biology
Biodegradable Polymers: Oxepan-2-one is used in the production of biodegradable polymers for medical applications.
Medicine
Drug Delivery Systems: The compound’s derivatives are used in the development of drug delivery systems due to their biocompatibility.
Industry
Solvents and Plasticizers: Butane-1,4-diol is used as a solvent and in the manufacture of plasticizers.
作用机制
The compound exerts its effects through various mechanisms:
Polymerization: The isocyanate groups react with hydroxyl groups to form urethane linkages, leading to the formation of polyurethanes.
Ring-Opening Polymerization: Oxepan-2-one undergoes ring-opening polymerization to form polycaprolactone, a biodegradable polymer.
相似化合物的比较
Similar Compounds
1,2-Butanediol: Similar to butane-1,4-diol but with hydroxyl groups on adjacent carbon atoms.
1,3-Butanediol: Another isomer of butane-1,4-diol with hydroxyl groups on the first and third carbon atoms.
2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
Uniqueness
Butane-1,4-diol: Unique due to its linear structure and the position of hydroxyl groups, making it suitable for specific polymerization reactions.
Oxepan-2-one: Unique for its ability to form biodegradable polymers through ring-opening polymerization.
属性
CAS 编号 |
56990-15-9 |
|---|---|
分子式 |
C29H40N2O9 |
分子量 |
560.6 g/mol |
IUPAC 名称 |
butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one |
InChI |
InChI=1S/C15H10N2O2.C6H10O2.C4H10O3.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6;5-3-1-2-4-6/h1-8H,9H2;1-5H2;5-6H,1-4H2;5-6H,1-4H2 |
InChI 键 |
HWVZBCRVHCPVTE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)OCC1.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCO)CO.C(COCCO)O |
相关CAS编号 |
56990-15-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


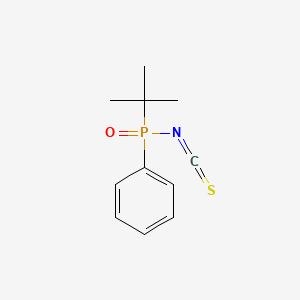
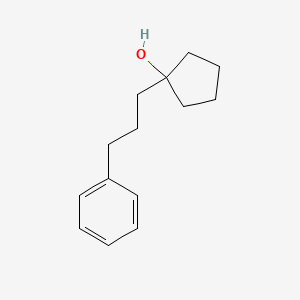
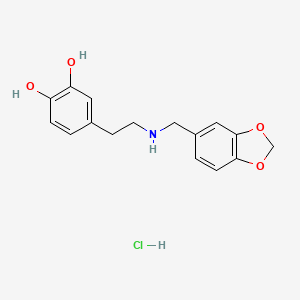
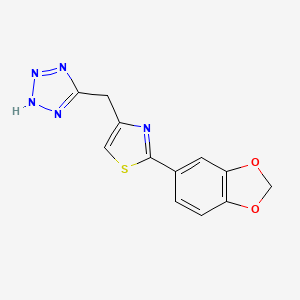
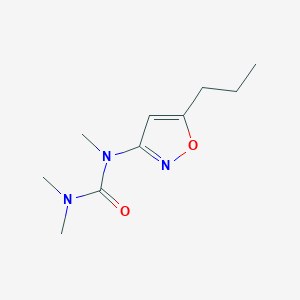
![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)
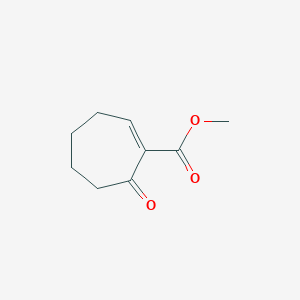
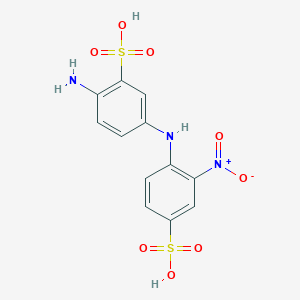
![Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate](/img/structure/B14631865.png)
![5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl-](/img/structure/B14631870.png)
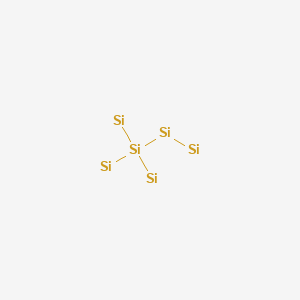
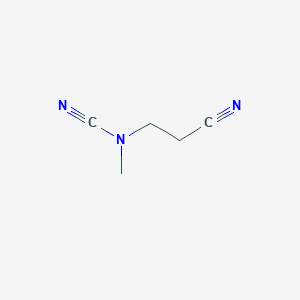
![1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14631888.png)
